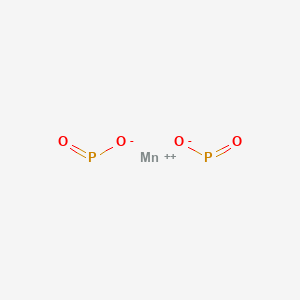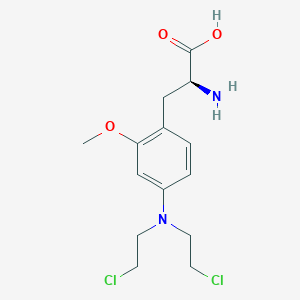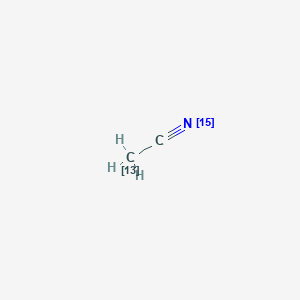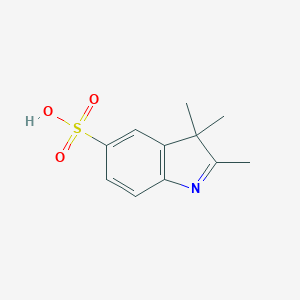
Manganous hypophosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganous hypophosphite, also known as manganese(II) hypophosphite, is a chemical compound with the formula Mn(H₂PO₂)₂. It is a salt of hypophosphorous acid and manganese. This compound is typically found in the form of a monohydrate, appearing as an off-white powder or colorless crystals. This compound is known for its reducing properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganous hypophosphite can be synthesized through the reaction of manganese(II) salts with hypophosphorous acid. One common method involves the reaction of manganese(II) chloride with sodium hypophosphite in an aqueous solution. The reaction proceeds as follows: [ \text{MnCl}_2 + 2 \text{NaH}_2\text{PO}_2 \rightarrow \text{Mn(H}_2\text{PO}_2\text{)}_2 + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound typically involves the reduction of manganese(II) compounds with hypophosphorous acid or its salts. The process is carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually conducted at elevated temperatures to facilitate the reduction process.
Types of Reactions:
Reduction: this compound acts as a reducing agent in various chemical reactions. It can reduce metal ions to their elemental forms.
Oxidation: Under certain conditions, this compound can undergo oxidation to form manganese(II) phosphate and phosphine gas.
Substitution: It can participate in substitution reactions where the hypophosphite ion is replaced by other anions.
Common Reagents and Conditions:
Reducing Reactions: Common reagents include metal salts such as nickel(II) chloride, which can be reduced to nickel metal.
Oxidizing Reactions: Oxidizing agents such as hydrogen peroxide can oxidize this compound.
Substitution Reactions: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products:
Reduction: Elemental metals such as nickel.
Oxidation: Manganese(II) phosphate and phosphine gas.
Substitution: Various substituted hypophosphite salts.
Scientific Research Applications
Manganous hypophosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in the synthesis of various compounds and in electroless plating processes.
Biology: It is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.
Industry: It is used in the production of coatings, catalysts, and other industrial materials.
Mechanism of Action
The mechanism of action of manganous hypophosphite primarily involves its reducing properties. It donates electrons to other substances, thereby reducing them. This process can involve the transfer of hydrogen atoms or the direct donation of electrons. The molecular targets and pathways involved depend on the specific reaction and the substances being reduced.
Comparison with Similar Compounds
Sodium Hypophosphite (NaH₂PO₂): Commonly used in electroless nickel plating.
Calcium Hypophosphite (Ca(H₂PO₂)₂): Used as a reducing agent and in the production of pharmaceuticals.
Magnesium Hypophosphite (Mg(H₂PO₂)₂): Known for its use in flame retardants and as a reducing agent.
Manganous hypophosphite stands out due to its unique combination of reducing properties and the presence of manganese, making it a valuable compound in various scientific and industrial applications.
Properties
InChI |
InChI=1S/Mn.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFJVPPJGJSHMF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047521 |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.883 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10043-84-2 |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)







